TASP0415914 is a novel compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily classified as a small molecule inhibitor with potential therapeutic applications. This compound has been studied for its effects on various biological pathways, particularly in relation to its impact on cellular processes.
The compound TASP0415914 was developed in a laboratory setting, specifically as part of research aimed at identifying new therapeutic agents. The initial studies and characterizations of this compound have been documented in peer-reviewed scientific literature, which provides insights into its synthesis, mechanism of action, and potential applications.
TASP0415914 falls under the category of small molecule inhibitors, which are compounds designed to interfere with specific biochemical pathways. This classification is significant as it indicates the compound's potential role in modulating biological activities, particularly in disease contexts.
The synthesis of TASP0415914 involves several key steps that typically include the following methodologies:
The synthesis process may vary based on the desired yield and purity but generally adheres to established protocols in organic synthesis. Specific reagents and conditions are tailored to optimize the reaction pathways leading to TASP0415914.
TASP0415914 may undergo various chemical reactions depending on its functional groups. Common reactions include:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalysts—are critical for determining the efficiency and outcome of each reaction.
The mechanism of action for TASP0415914 involves its interaction with specific biological targets within cells, often leading to modulation of signaling pathways. This interaction can inhibit or activate certain enzymes or receptors, thereby influencing cellular responses.
Data from stability studies and solubility tests provide essential insights into how TASP0415914 can be effectively used in laboratory settings.
TASP0415914 has potential applications in several scientific domains:
TASP0415914 features a distinctive heterocyclic scaffold comprising a 4-methylthiazole and 1,2,4-oxadiazole ring linked via an acetamide group. The 1,2,4-oxadiazole moiety acts as a bioisostere for carboxylate or ester groups, enhancing metabolic stability and membrane permeability. This design mitigates mutagenicity risks associated with earlier aminothiazole derivatives, as confirmed by negative Ames test results for both TASP0415914 and its deacetylated metabolite [3]. The methyl group at the 4-position of the thiazole ring contributes to optimal steric occupancy within the PI3Kγ binding pocket, while the 3-hydroxypiperidine substituent enables critical hydrogen bonding with kinase domain residues [3].
Table 1: Structural Features of TASP0415914
Structural Component | Role in Molecular Function |
---|---|
4-Methylthiazole ring | Serves as hinge binder; methyl group enhances hydrophobic interactions |
1,2,4-Oxadiazole core | Improves metabolic stability and reduces mutagenic potential |
3-Hydroxypiperidine | Forms hydrogen bonds with PI3Kγ ATP-binding site |
Acetamide linker | Positions heterocyclic systems for optimal target engagement |
The systematic IUPAC name for TASP0415914 is N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide [3]. Its molecular formula is C₁₃H₁₇N₅O₃S, corresponding to a molecular weight of 323.37 g/mol. The compound exhibits moderate solubility in DMSO (125 mg/mL) but poor aqueous solubility, necessitating formulation optimization for in vivo studies . Calculated LogP values indicate balanced hydrophobicity (cLogP ≈ 1.8), facilitating both cellular penetration and target binding. The presence of hydrogen bond acceptors (N=7, O=3) and donors (N=1, O=1) aligns with Lipinski's rule parameters for drug-likeness [3].
Table 2: Physicochemical Profile of TASP0415914
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₅O₃S |
Molecular Weight | 323.37 g/mol |
CAS Number | 1292300-75-4 |
Solubility (DMSO) | 125 mg/mL (386.55 mM) |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 4 |
TASP0415914 is classified as a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), exhibiting an IC₅₀ of 29 nM against the purified enzyme. It demonstrates >10-fold selectivity over PI3Kδ (IC₅₀ = 294 nM) and negligible activity against class IA isoforms (PI3Kα/β) at concentrations below 1 μM [5]. PI3Kγ is primarily expressed in hematopoietic cells and regulates chemotaxis, oxidative burst, and cytokine production through GPCR-dependent signaling. The compound achieves functional cellular inhibition by blocking C5a-induced Akt phosphorylation in RAW264.7 macrophages (IC₅₀ = 294 nM), confirming target engagement in immune-relevant models .
This isoform selectivity arises from specific interactions with non-conserved residues in the PI3Kγ ATP-binding cleft: (1) The 3-hydroxypiperidine moiety forms salt bridges with Lys833, (2) the oxadiazole nitrogen coordinates with water-mediated hydrogen bonding to Val882, and (3) the thiazole methyl group occupies a hydrophobic subpocket lined by Ile963 and Met804 [3] [5]. Unlike pan-PI3K inhibitors, TASP0415914 spares metabolic PI3Kα signaling, potentially reducing hyperglycemia risks .
Table 3: Selectivity Profile of PI3Kγ Inhibitors
Compound | PI3Kγ IC₅₀ (nM) | Selectivity vs PI3Kδ | Key Structural Differentiator |
---|---|---|---|
TASP0415914 | 29 | 10-fold | 3-Hydroxypiperidine-oxadiazole |
IPI-549 (reference) | 0.29* | 58-fold | Isoquinolinone scaffold |
AS-252424 | 33 | 6-fold | Morpholino-chromenone |
*Kd value from binding assay [9]
The therapeutic targeting of PI3Kγ addresses fundamental mechanisms in autoimmune pathogenesis: Neutrophil/macrophage chemotaxis to inflamed tissues, T-cell differentiation, and autoantibody production by B-cells. PI3Kγ knockout mice exhibit impaired leukocyte migration and reduced severity in collagen-induced arthritis (CIA) models, validating this pathway [5] [6]. TASP0415914 demonstrates dose-dependent efficacy (10–100 mg/kg BID orally) in murine CIA, significantly reducing joint swelling and histopathological scores over 14 days . Mechanistically, it suppresses:
Chronic inflammation in autoimmune diseases like rheumatoid arthritis involves unresolved innate immune responses where DAMPs (damage-associated molecular patterns) perpetuate macrophage/neutrophil activation. TASP0415914 interrupts this cycle by attenuating PI3Kγ-mediated production of proteases and reactive oxygen species that drive tissue damage and autoantigen exposure [6] [8]. Its oral bioavailability enables systemic modulation of myeloid cell trafficking across multiple inflammatory sites, distinguishing it from locally acting biologics [3].
Table 4: In Vivo Efficacy of TASP0415914 in Autoimmunity Models
Disease Model | Dosing Regimen | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Murine collagen-induced arthritis (CIA) | 10-100 mg/kg BID, oral, 14 days | Dose-dependent reduction in clinical scores (40-75%) and joint erosion | Inhibition of neutrophil chemotaxis and osteoclast activation |
LPS-induced endotoxemia | 30 mg/kg single dose | 60% decrease in serum TNF-α | Suppression of macrophage NF-κB signaling |
C5a-induced peritonitis | 10 mg/kg pre-treatment | 80% reduction in neutrophil influx | Blockade of GPCR-dependent adhesion molecule expression |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4